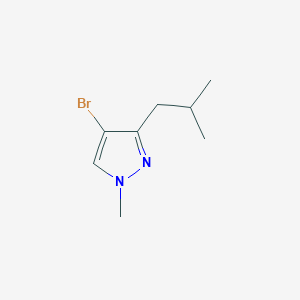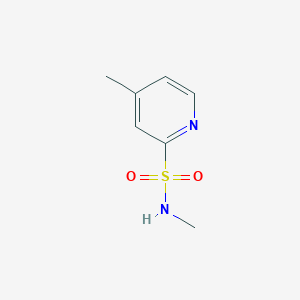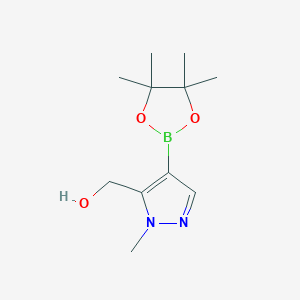
N-(methoxymethyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(methoxymethyl)isobutyramide is an organic compound with the molecular formula C6H13NO2 It is a derivative of isobutyramide, where a methoxymethyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(methoxymethyl)isobutyramide can be synthesized through the reaction of isobutyramide with formaldehyde and methanol. The reaction typically involves the following steps:
Formation of Methoxymethyl Chloride: Formaldehyde reacts with methanol in the presence of hydrochloric acid to form methoxymethyl chloride.
Reaction with Isobutyramide: Methoxymethyl chloride is then reacted with isobutyramide in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(methoxymethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as N-(methoxymethyl)isobutyric acid.
Reduction: Reduced forms like N-(methoxymethyl)isobutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(methoxymethyl)isobutyramide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(methoxymethyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(methoxymethyl)acrylamide: Similar in structure but with an acrylamide backbone.
N-(n-butoxymethyl)acrylamide: Contains a butoxymethyl group instead of a methoxymethyl group.
N-methylol-acrylamide: Lacks the methoxymethyl group but has similar reactivity.
Uniqueness
N-(methoxymethyl)isobutyramide is unique due to its specific methoxymethyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
N-(methoxymethyl)-2-methylpropanamide |
InChI |
InChI=1S/C6H13NO2/c1-5(2)6(8)7-4-9-3/h5H,4H2,1-3H3,(H,7,8) |
Clave InChI |
JFAJHHMQWRAKDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-1-[4-(tert-butyl)phenyl]butylamine](/img/structure/B13978541.png)







![3-[2-(Benzoyloxy)ethyl]cyclobutanone](/img/structure/B13978590.png)


![3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid](/img/structure/B13978617.png)
